ARQ 621

Catalog No.
S548454
CAS No.
1095253-39-6
M.F
C28H24Cl2FN5O2
M. Wt
552.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ARQ 621

CAS Number

1095253-39-6

Product Name

ARQ 621

IUPAC Name

N-(3-aminopropyl)-N-[(1R)-1-(3-anilino-7-chloro-4-oxoquinazolin-2-yl)but-3-ynyl]-3-chloro-2-fluorobenzamide

Molecular Formula

C28H24Cl2FN5O2

Molecular Weight

552.4 g/mol

InChI

InChI=1S/C28H24Cl2FN5O2/c1-2-8-24(35(16-7-15-32)27(37)21-11-6-12-22(30)25(21)31)26-33-23-17-18(29)13-14-20(23)28(38)36(26)34-19-9-4-3-5-10-19/h1,3-6,9-14,17,24,34H,7-8,15-16,32H2/t24-/m1/s1

InChI Key

UPJSUQWHUVLLNW-XMMPIXPASA-N

SMILES

C#CCC(C1=NC2=C(C=CC(=C2)Cl)C(=O)N1NC3=CC=CC=C3)N(CCCN)C(=O)C4=C(C(=CC=C4)Cl)F

Solubility

Soluble in DMSO, not in water

Synonyms

ARQ621; ARQ 621; ARQ-621.

Canonical SMILES

C#CCC(C1=NC2=C(C=CC(=C2)Cl)C(=O)N1NC3=CC=CC=C3)N(CCCN)C(=O)C4=C(C(=CC=C4)Cl)F

Isomeric SMILES

C#CC[C@H](C1=NC2=C(C=CC(=C2)Cl)C(=O)N1NC3=CC=CC=C3)N(CCCN)C(=O)C4=C(C(=CC=C4)Cl)F

Description

The exact mass of the compound (R)-N-(3-Aminopropyl)-3-chloro-N-(1-(7-chloro-4-oxo-3-(phenylamino)-3,4-dihydroquinazolin-2-YL)but-3-YN-1-YL)-2-fluorobenzamide is 551.12911 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

ARQ 621 is a potent and selective inhibitor of the Eg5 (kinesin-5) protein, which plays a critical role in mitosis by facilitating the proper separation of chromosomes during cell division. This compound is classified as an allosteric inhibitor, meaning it binds to a site other than the active site of the Eg5 protein, thereby altering its function. ARQ 621 has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to disrupt normal cell division processes in cancer cells.

There is no current information available on the mechanism of action of this specific compound. If it is being investigated for a biological function, the mechanism would likely involve interaction with specific targets like enzymes or receptors. This information would be found in scientific publications describing its biological activity.

  • Toxicity, flammability, reactivity: Safety data for this specific compound is likely not publicly available. However, similar molecules with these functional groups might provide some guidance. The presence of chlorine and fluorine suggests potential concerns, and the alkyne moiety might have specific reactivity hazards. Always refer to Safety Data Sheets (SDS) for commercially available analogues when handling similar compounds in a lab setting.
. When ARQ 621 binds to Eg5, it induces characteristic monoasters in proliferating cells. This phenomenon is indicative of disrupted bipolar spindle formation, leading to cell cycle arrest at the G2/M phase. The inhibition of Eg5 by ARQ 621 results in the prevention of proper mitotic spindle formation, ultimately causing apoptosis in rapidly dividing cancer cells .

The biological activity of ARQ 621 has been extensively studied, particularly its effects on cancer cell lines. Research indicates that ARQ 621 effectively induces cell cycle arrest and apoptosis in various cancer types, including breast cancer and non-small cell lung cancer. The compound's mechanism of action involves interfering with microtubule dynamics, which are essential for mitotic spindle assembly and function. As a result, ARQ 621 has shown promise as a potential therapeutic agent for targeting tumors that are resistant to conventional treatments .

The synthesis of ARQ 621 involves several steps that typically include the formation of key intermediates followed by final coupling reactions to yield the desired product. Specific details regarding the synthetic route can vary among different research groups but generally include:

  • Formation of Intermediates: Initial reactions to create necessary building blocks.
  • Coupling Reactions: Combining intermediates through

ARQ 621 is primarily researched for its potential applications in cancer therapy. Its ability to inhibit Eg5 makes it a candidate for treating various malignancies characterized by uncontrolled cell proliferation. Additionally, ARQ 621 may have applications in combination therapies where synergistic effects with other chemotherapeutic agents could enhance efficacy against resistant tumors .

Interaction studies involving ARQ 621 focus on its binding affinity and selectivity towards Eg5 compared to other kinesins and motor proteins. These studies typically employ techniques such as surface plasmon resonance or fluorescence polarization to quantify binding interactions. The results indicate that ARQ 621 exhibits high specificity for Eg5, minimizing off-target effects that are common with less selective inhibitors .

Several compounds share structural or functional similarities with ARQ 621, particularly those targeting kinesin proteins or involved in microtubule dynamics. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
IspinesibKinesin-5 inhibitorFirst-generation Eg5 inhibitor with different binding properties .
MonastrolKinesin-5 inhibitorPrimarily used for research; less potent than ARQ 621 .
SB-743921Kinesin-5 inhibitorExhibits similar effects on mitotic spindle dynamics but differs in potency .

ARQ 621 stands out due to its allosteric binding mechanism and high selectivity for Eg5, which may lead to reduced side effects compared to other compounds that lack this specificity.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

5.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

551.1291086 g/mol

Monoisotopic Mass

551.1291086 g/mol

Heavy Atom Count

38

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

UU55190C8S

Other CAS

1095253-39-6

Wikipedia

Arq-621

Dates

Modify: 2023-08-15
1: Rath O, Kozielski F. Kinesins and cancer. Nat Rev Cancer. 2012 Jul 24;12(8):527-39. doi: 10.1038/nrc3310. Review. PubMed PMID: 22825217.

Explore Compound Types